3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide
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Overview
Description
3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide typically involves multiple steps. One common approach is the aromatic nucleophilic substitution of a triazoloquinazoline derivative with a benzylsulfanyl group. The reaction conditions often include the use of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF), with the reaction mixture being stirred overnight .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of histone acetyltransferase PCAF, which is involved in cancer cell proliferation . The triazoloquinazoline structure allows it to bind effectively to the active site of the target enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
Uniqueness
What sets 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide apart is its unique combination of a benzylsulfanyl group and a triazoloquinazoline core. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1-benzylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-butan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-3-16(2)24-20(29)13-14-27-21(30)18-11-7-8-12-19(18)28-22(27)25-26-23(28)31-15-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVBBMKVQUUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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